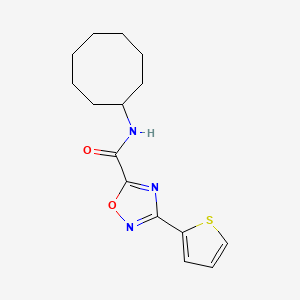![molecular formula C19H14ClN3O3 B6018563 2-chloro-4-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B6018563.png)
2-chloro-4-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide is a chemical compound that is commonly used in scientific research. This compound, also known as AG-1478, is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is widely used in cancer research to investigate the role of EGFR in tumor growth and progression.
Mécanisme D'action
2-chloro-4-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide is a potent inhibitor of the EGFR tyrosine kinase. It binds to the ATP-binding site of the kinase domain and prevents the phosphorylation of the receptor, which is necessary for its activation. This leads to the inhibition of downstream signaling pathways, which are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in these cells. In addition, this compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is necessary for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-4-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide is a potent and specific inhibitor of EGFR tyrosine kinase. It is widely used in cancer research to investigate the role of EGFR in tumor growth and progression. However, like all chemical compounds, this compound has its limitations. It is important to note that the effects of this compound may vary depending on the cell line and experimental conditions used. In addition, the use of this compound may not fully mimic the effects of genetic knockdown or knockout of EGFR.
Orientations Futures
There are several future directions for the use of 2-chloro-4-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide in scientific research. One area of interest is the investigation of EGFR mutations and their role in cancer development and progression. Another area of interest is the development of combination therapies using this compound and other targeted therapies to improve cancer treatment outcomes. Finally, the use of this compound in preclinical studies for the development of new cancer treatments is an exciting area of research.
Méthodes De Synthèse
The synthesis of 2-chloro-4-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves several steps. The first step is the synthesis of 4-(4-pyridinylmethyl)benzylamine, which is then reacted with 2-chloro-4-nitrobenzoyl chloride to form this compound. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
2-chloro-4-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide is widely used in cancer research to investigate the role of EGFR in tumor growth and progression. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been used to study the mechanism of EGFR activation and signaling pathways.
Propriétés
IUPAC Name |
2-chloro-4-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3/c20-18-12-16(23(25)26)5-6-17(18)19(24)22-15-3-1-13(2-4-15)11-14-7-9-21-10-8-14/h1-10,12H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPPXYRDHNAYQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-(methylenediimino)bis[N'-(4-pyridinylmethylene)-1,2,5-oxadiazole-3-carboximidohydrazide]](/img/structure/B6018480.png)
![2-[4-(tetrahydro-2H-thiopyran-4-yl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6018481.png)

![ethyl {[6-iodo-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B6018492.png)
![1-(diethylamino)-3-(2-methoxy-4-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6018499.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6018509.png)

![N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6018521.png)
![N-(3,4-dichlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6018534.png)
![[3-(3-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-3-yl]methanol](/img/structure/B6018539.png)
![4-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B6018547.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6018550.png)
![N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6018567.png)
